molecular formula C20H17N3O3S2 B2493504 4-methoxy-3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 863594-57-4

4-methoxy-3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2493504
CAS No.: 863594-57-4
M. Wt: 411.49
InChI Key: LAXAYJDOBFCHLW-UHFFFAOYSA-N
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Description

4-methoxy-3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H17N3O3S2 and its molecular weight is 411.49. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Applications

  • Photosensitizer in Photodynamic Therapy : This compound, as a derivative of benzenesulfonamide, has been studied for its potential as a photosensitizer in photodynamic therapy, particularly for cancer treatment. The research focused on the spectroscopic, photophysical, and photochemical properties of zinc phthalocyanine derivatives substituted with benzenesulfonamide, highlighting their potential in Type II photodynamic mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis and Characterization

  • Synthesis and Characterization : Various studies have explored the synthesis and characterization of compounds similar to 4-methoxy-3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide, particularly focusing on their spectroscopic and photophysical properties. These studies are crucial in understanding the behavior and potential applications of these compounds in different scientific fields (Öncül, Öztürk, & Pişkin, 2021).

Potential in Cancer Treatment

  • Anticancer Activity : Research into the synthesis of benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrid molecules, including derivatives similar to the compound , has shown potential in anticancer activity. These studies are significant for developing new therapeutic agents against various cancer types (Kumar, Kumar, Roy, Sondhi, & Sharma, 2015).

Anticonvulsant Agents

  • Anticonvulsant Properties : Certain azoles incorporating a sulfonamide moiety, including structures related to this compound, have been synthesized and evaluated for anticonvulsant activity. This research provides insights into the potential use of these compounds as anticonvulsant agents (Farag et al., 2012).

Miscellaneous Applications

  • Various Other Applications : Additional research has explored the use of benzenesulfonamide derivatives in different contexts, such as their role in the synthesis of novel ruthenium complexes, their potential as PET selective CB2 radioligands, and their antimicrobial activity. These diverse applications highlight the versatility of compounds similar to this compound in various scientific and medicinal fields (Menzel et al., 2010); (Gao et al., 2014); (Sarvaiya, Gulati, & Patel, 2019).

Future Directions

Thiazoles and their derivatives continue to be a focus of research due to their diverse biological activities. Future research may focus on designing and developing different thiazole derivatives to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

Biochemical Analysis

Biochemical Properties

It has been reported that thiazole derivatives show potent inhibitory activity against phosphoinositide 3-kinase (PI3K) . This suggests that 4-methoxy-3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide might interact with PI3K or similar enzymes, affecting their function and thus influencing biochemical reactions.

Cellular Effects

Given its potential inhibitory activity against PI3K , it could influence various cellular processes. PI3K is involved in cell signaling pathways, gene expression, and cellular metabolism . Therefore, the compound could potentially impact these processes.

Molecular Mechanism

Based on its potential PI3K inhibitory activity , it might bind to the active site of the enzyme, inhibiting its function. This could lead to changes in downstream signaling pathways, gene expression, and cellular metabolism.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not documented. Studies on similar thiazole derivatives could provide insights into its stability, degradation, and long-term effects on cellular function .

Metabolic Pathways

Thiazole derivatives are known to be metabolized in the human body by N-methylation and N- and C-oxidation pathways .

Properties

IUPAC Name

4-methoxy-3-methyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S2/c1-13-12-16(9-10-18(13)26-2)28(24,25)23-15-7-5-14(6-8-15)19-22-17-4-3-11-21-20(17)27-19/h3-12,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXAYJDOBFCHLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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